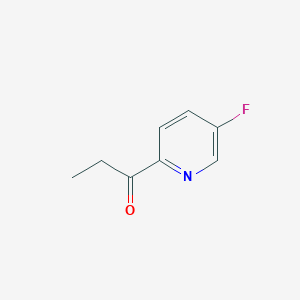

1-(5-Fluoropyridin-2-yl)propan-1-one

Description

1-(5-Fluoropyridin-2-yl)propan-1-one (CAS No. 1443980-80-0) is a fluorinated pyridine derivative featuring a ketone group at the propan-1-one position. Its structure comprises a pyridine ring substituted with a fluorine atom at the 5-position and a propanoyl group at the 2-position. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing nature of the fluorine atom, which influences reactivity and interactions in biological systems.

Properties

IUPAC Name |

1-(5-fluoropyridin-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-2-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOUOXUJXKRQBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443980-80-0 | |

| Record name | 1-(5-fluoropyridin-2-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Fluoropyridin-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 5-fluoropyridine with propanone under specific conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of 1-(5-fluoropyridin-2-yl)propan-1-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoropyridin-2-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(5-fluoropyridin-2-yl)propan-1-ol.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: 1-(5-Fluoropyridin-2-yl)propan-1-ol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

1-(5-Fluoropyridin-2-yl)propan-1-one is characterized by a propanone group attached to a pyridine ring that contains a fluorine substituent. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity, making it a valuable scaffold for drug development. Its chemical structure can be represented as follows:

- Molecular Formula :

- Molecular Weight : 153.16 g/mol

- SMILES Notation : CCC(=O)C1=NC=C(C=C1)F

Medicinal Chemistry

1-(5-Fluoropyridin-2-yl)propan-1-one has been investigated for its potential therapeutic properties. Research indicates that compounds with fluorinated pyridine derivatives can act as enzyme inhibitors or receptor modulators. The fluorine atom can enhance binding affinity and selectivity for biological targets.

Case Study: Antibacterial Activity

A study highlighted the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest efficacy against pathogens such as Staphylococcus aureus:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(5-Fluoropyridin-2-yl)propan-1-one | Staphylococcus aureus | 32 µg/mL |

| Related Compound | Escherichia coli | 16 µg/mL |

| Another Pyridine Derivative | Pseudomonas aeruginosa | 64 µg/mL |

This data indicates promising antibacterial activity, particularly against Gram-positive bacteria.

Organic Synthesis

In organic chemistry, 1-(5-Fluoropyridin-2-yl)propan-1-one serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for various substitution reactions, making it useful in creating novel compounds with potential applications in pharmaceuticals and agrochemicals.

Synthetic Routes

The synthesis typically involves straightforward reaction pathways, such as:

- Acylation Reactions : Using acyl chlorides to introduce the propanone moiety.

- Nucleophilic Substitution : Employing nucleophiles to replace the fluorine atom selectively.

Biological Research

Research has also focused on the biological implications of this compound. Its ability to modulate biological pathways makes it a candidate for studying disease mechanisms and therapeutic interventions.

Example Research Findings

Studies have shown that derivatives of this compound can disrupt biofilm formation in bacteria, which is crucial for treating chronic infections. For instance, in vitro studies indicated significant inhibition of biofilm formation in Streptococcus pneumoniae at low concentrations.

Mechanism of Action

The mechanism of action of 1-(5-fluoropyridin-2-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in medicinal chemistry. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Halogenated Aryl Groups

1-(3-Fluorophenyl)propan-1-one and 1-(4-Chlorophenyl)propan-1-one :

These compounds replace the pyridine ring with halogenated benzene rings. The absence of a nitrogen atom in the aromatic system reduces electronic complexity, leading to lower polarity compared to the pyridine derivative. In coupling reactions with NHPI (N-hydroxyphthalimide), these compounds yielded products at 60–65%, suggesting comparable or slightly higher reactivity than pyridine-based ketones. The fluorine or chlorine substituents enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks .- 1-(5-Chlorothiophen-2-yl)-2-hydroxypropan-1-one: Substituting pyridine with thiophene introduces sulfur’s electron-rich character, altering redox properties. Such structural variations are critical in tuning pharmacokinetic properties for drug candidates .

Heterocyclic Variants

1-(5-Methylthiophen-2-yl)propan-1-one :

Replacing pyridine with thiophene and substituting fluorine with a methyl group results in a less electron-deficient aromatic system. The methyl group contributes steric bulk, which may hinder reactions at the carbonyl group. This compound’s synthetic utility is evident in its use as an intermediate for bioactive molecules, though its reactivity profile differs from fluoropyridine derivatives due to electronic and steric effects .- 1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one: This hybrid structure combines a phenolic ring with a pyridine moiety. The hydroxyl and methoxy groups enhance solubility and introduce hydrogen-bonding sites, which are absent in 1-(5-fluoropyridin-2-yl)propan-1-one.

Functional Group Modifications

3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol :

Replacing the ketone with an alcohol group drastically alters reactivity. The hydroxyl group enables participation in hydrogen bonding and esterification reactions, making this compound more suitable for prodrug synthesis. However, the reduced electrophilicity at the carbon adjacent to the pyridine ring limits its utility in carbonyl-based condensations .- Ethyl 5-(4-fluorophenyl)-5-oxopentanoate: This ester-containing analog demonstrates how ketone positioning and ester groups influence metabolic stability.

Key Comparative Data Table

*Yields reported for NHPI-mediated coupling reactions .

Research Findings and Implications

- Reactivity : Fluorine’s electron-withdrawing effect in 1-(5-fluoropyridin-2-yl)propan-1-one enhances carbonyl electrophilicity, making it reactive toward nucleophiles. This contrasts with methylthiophene analogs, where electron-donating groups reduce reactivity .

- Biological Activity: Pyridine derivatives with fluorinated ketones are prioritized in drug discovery for their balanced lipophilicity and metabolic stability. However, hydroxylated variants (e.g., phenolic hybrids) may face toxicity hurdles, as seen in WHO evaluations .

- Synthetic Utility: Thiophene- and pyridine-based ketones serve as versatile intermediates for heterocyclic expansions, such as in the synthesis of chromenones and indole derivatives .

Biological Activity

1-(5-Fluoropyridin-2-yl)propan-1-one is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the fluorine atom in the pyridine ring significantly influences its chemical reactivity and biological interactions, making it a valuable compound in various fields, including pharmacology and biochemistry.

- Molecular Formula : CHFNO

- Molecular Weight : 153.15 g/mol

- CAS Number : 1443980-80-0

The biological activity of 1-(5-Fluoropyridin-2-yl)propan-1-one is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom enhances the compound's binding affinity and selectivity, which is crucial for its action as a pharmacological agent. The compound has been studied for its potential as an inhibitor or modulator of various biological pathways, particularly in the context of enzyme interactions.

Antimicrobial Properties

Research indicates that 1-(5-Fluoropyridin-2-yl)propan-1-one exhibits notable antimicrobial activity. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although detailed mechanistic studies are needed to elucidate these effects fully.

Antitumor Activities

The compound has also shown promise in anticancer research. It has been investigated for its potential to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including interference with cell signaling pathways.

Study on Kynurenine 3-Monooxygenase (KMO) Inhibition

A significant study explored the role of 1-(5-Fluoropyridin-2-yl)propan-1-one as a KMO inhibitor. KMO is involved in the kynurenine pathway, which is crucial for regulating neuroactive metabolites. The study found that modifications at the 5-position of the pyridine ring enhanced the compound's potency, demonstrating IC values indicative of strong inhibitory effects on KMO activity (pIC values around 8.0) .

Binding Affinity Studies

Binding assays have revealed that 1-(5-Fluoropyridin-2-yl)propan-1-one interacts with neurotransmitter receptors, suggesting its potential as a ligand in neurological applications. The fluorine substitution appears to enhance binding specificity, which could be leveraged in drug design for neurological disorders .

Comparative Analysis with Related Compounds

To understand the unique properties of 1-(5-Fluoropyridin-2-yl)propan-1-one, it is beneficial to compare it with other similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(3-Fluoropyridin-2-yl)propan-1-one | Fluorine at position 3 | Antimicrobial, anticancer |

| 1-(4-Fluoropyridin-2-yl)propan-1-one | Fluorine at position 4 | Potentially less active than position 5 |

| 1-(5-Fluoropyridin-2-yl)ethanol | Alcohol derivative | Enhanced solubility, varied activity |

The position of the fluorine atom significantly impacts both the chemical reactivity and biological activity of these compounds, highlighting the importance of structural modifications in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.